molecular formula C17H17BrN2O3 B4645470 N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B4645470
M. Wt: 377.2 g/mol
InChI Key: MXYZFWMJDSTBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as BME-2, is a chemical compound that belongs to the class of N-aryl-N'-alkyl ethanediamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of BME-2 is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. BME-2 also interacts with various molecular targets, such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs).
Biochemical and Physiological Effects:
BME-2 has been shown to have various biochemical and physiological effects, including:
- Induction of apoptosis
- Inhibition of cell proliferation and migration
- Reduction of pro-inflammatory cytokines and chemokines
- Inhibition of NF-κB activation
- Protection of neurons from oxidative stress and apoptosis
- Improvement of cognitive function and memory

Advantages and Limitations for Lab Experiments

BME-2 has several advantages for lab experiments, including:
- High potency and selectivity
- Low toxicity and side effects
- Good solubility and stability
- Availability of various analogs for structure-activity relationship (SAR) studies
However, BME-2 also has some limitations for lab experiments, including:
- Limited bioavailability and pharmacokinetic properties
- Lack of clinical data and validation
- Limited understanding of its mechanism of action

Future Directions

There are several future directions for the research on BME-2, including:
- Development of more potent and selective analogs
- Optimization of the pharmacokinetic properties and bioavailability
- Validation of its therapeutic efficacy in animal models and clinical trials
- Elucidation of its mechanism of action and molecular targets
- Investigation of its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases
In conclusion, BME-2 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of BME-2 and to develop more effective and safe drugs based on this compound.

Scientific Research Applications

BME-2 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BME-2 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation and migration.
In inflammation research, BME-2 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It also inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
In neurodegenerative disorder research, BME-2 has been shown to protect neurons from oxidative stress and apoptosis. It also improves cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N'-(3-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-23-15-7-5-12(6-8-15)9-10-19-16(21)17(22)20-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZFWMJDSTBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.